

Application Notes and Protocols for KHKI-01215

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Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212

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Introduction

KHKI-01215 is a potent and selective inhibitor of NUA family kinase 2 (NUAK2), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and senescence.[1][2][3] As a downstream effector in the Hippo signaling pathway, NUA2 has emerged as a promising therapeutic target in oncology. **KHKI-01215** exerts its anticancer effects by inhibiting NUA2, which in turn modulates the activity of the Yes-associated protein (YAP) signaling pathway.[2] These application notes provide detailed information on the stability, storage, and handling of **KHKI-01215**, along with protocols for its use in research settings.

Physicochemical Properties

Property	Value	Reference
Chemical Name	4-(3-(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-(trifluoromethyl)phenyl)pyrimidine-2-amine	N/A
Molecular Formula	C28H30F3IN6O	N/A
Molecular Weight	666.48 g/mol	N/A
IC50 (NUAK2)	0.052 μ M	[2]

Stability and Storage Conditions

Proper storage and handling of **KHKI-01215** are critical to ensure its stability and activity for research applications. The following storage conditions are recommended based on commercially available information.

Recommended Storage Conditions

Format	Storage Temperature	Shelf Life	Source
Solid	Room temperature (in continental US; may vary elsewhere)	Not specified	[4]
Stock Solution (-20°C)	-20°C	1 month	[4]
Stock Solution (-80°C)	-80°C	6 months	[4]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of **KHKI-01215** in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Materials:

- **KHKI-01215** (solid)
- Anhydrous DMSO
- Sterile, tightly sealed vials

Procedure:

- Equilibrate the vial of solid **KHKI-01215** to room temperature before opening.
- Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of **KHKI-01215** in anhydrous DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Assessing In Vitro Stability in Cell Culture Medium

This protocol provides a general framework for evaluating the stability of **KHKI-01215** in a specific cell culture medium.

Materials:

- **KHKI-01215** stock solution (in DMSO)
- Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)

- 24-well tissue culture plates
- Incubator (37°C, 5% CO₂)
- High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

- Prepare a working solution of **KHKI-01215** at the desired final concentration (e.g., 10 µM) by diluting the stock solution in the cell culture medium.
- Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (e.g., medium with 10% FBS, serum-free medium).
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.
- Analyze the collected samples by a validated stability-indicating HPLC method to determine the concentration of **KHKI-01215** remaining at each time point.
- Calculate the percentage of **KHKI-01215** remaining at each time point relative to the 0-hour time point.

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol outlines a general approach for conducting a forced degradation study on **KHKI-01215**.

Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

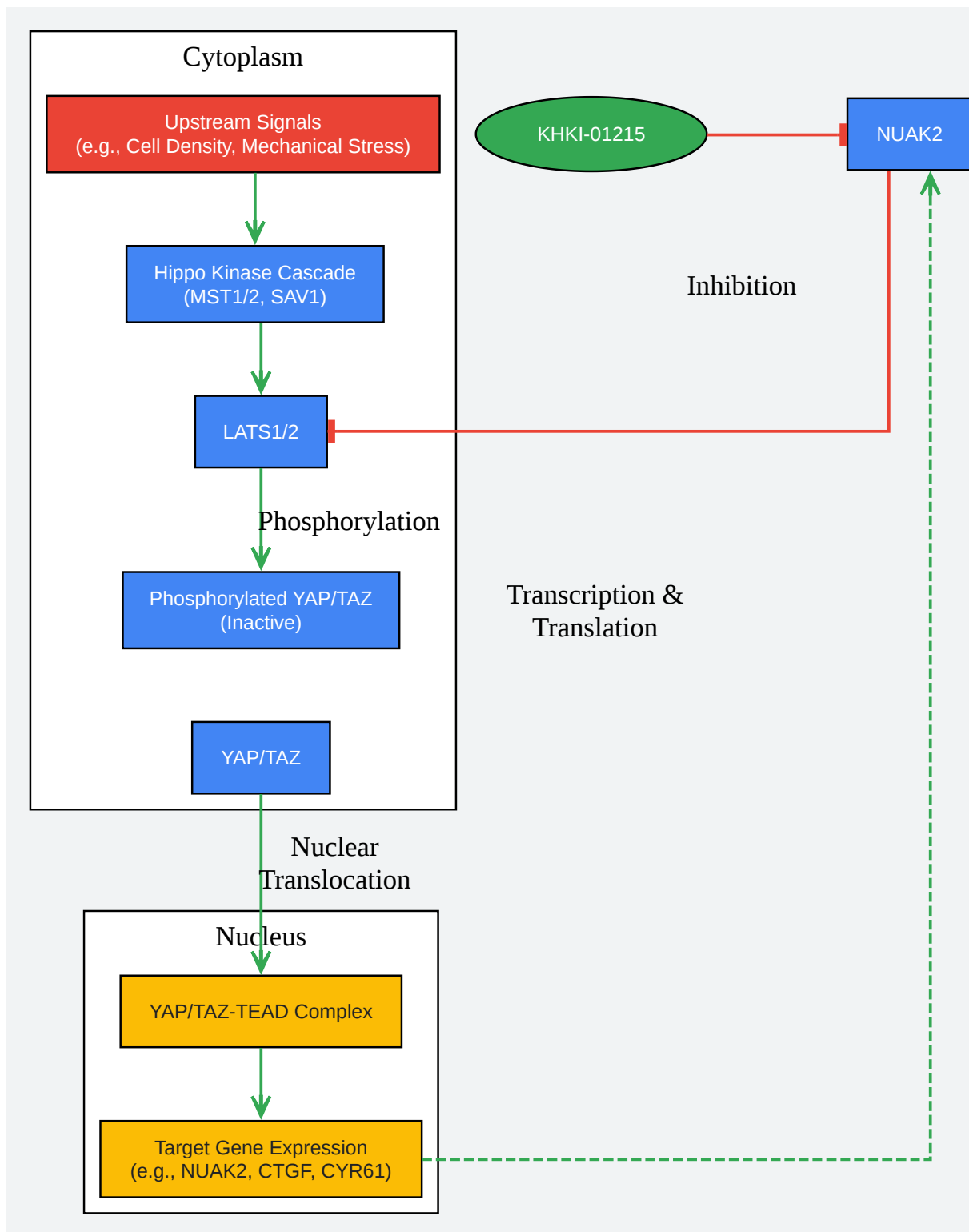
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 105°C for 48 hours (solid state).
- Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

Procedure:

- Prepare solutions of **KHKI-01215** (e.g., 1 mg/mL) in the respective stress condition media.
- Incubate the samples under the specified conditions for the designated time.
- At the end of the incubation period, neutralize the acidic and basic samples.
- Analyze all samples, including a non-degraded control, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or mass spectrometry (MS), to identify and quantify any degradation products.

Signaling Pathway

KHKI-01215 is an inhibitor of NUA2, which is a component of the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. NUA2 has been shown to be a transcriptional target of YAP, and it participates in a feed-forward loop to maximize YAP activity.^[5] **KHKI-01215**'s inhibition of NUA2 disrupts this loop.

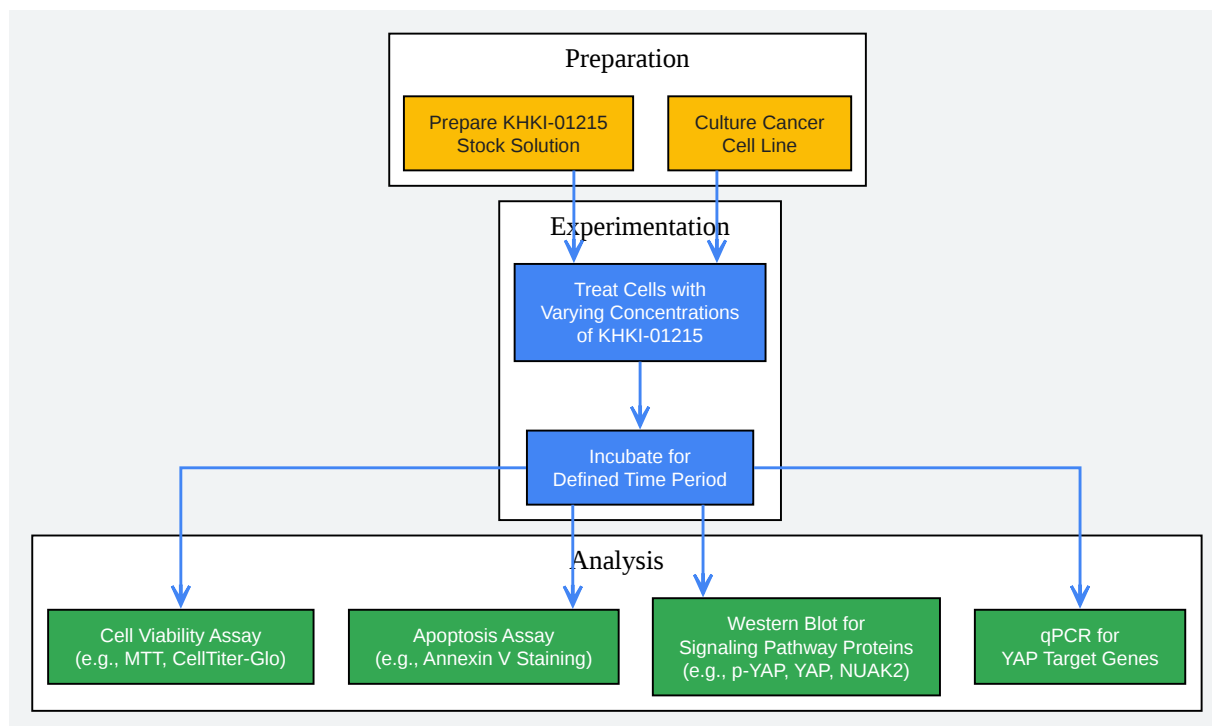


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Caption: The NUA2-YAP signaling pathway and the inhibitory action of **KHKI-01215**.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of **KHKI-01215**.



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Caption: A typical experimental workflow for characterizing the effects of **KHKI-01215**.

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